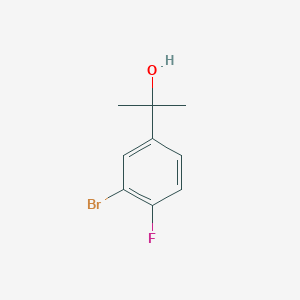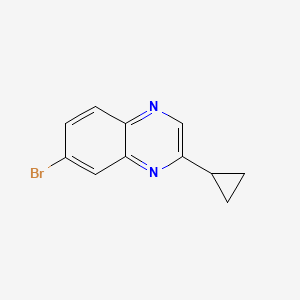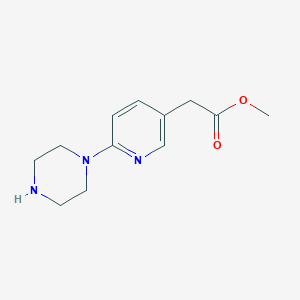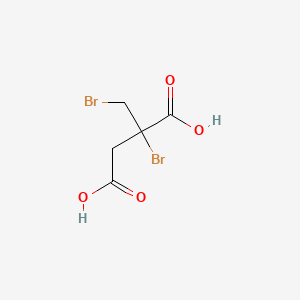
tert-Butyl 4-(3-nitrobenzylidene)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 4-(3-nitrobenzylidene)piperidine-1-carboxylate: is a chemical compound with the molecular formula C17H22N2O4 It is a derivative of piperidine and is characterized by the presence of a nitrobenzylidene group attached to the piperidine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(3-nitrobenzylidene)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with nitrobenzaldehyde under specific conditions. One common method includes the condensation reaction between 4-piperidone and 3-nitrobenzaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to achieve high-quality products .
化学反応の分析
Types of Reactions: tert-Butyl 4-(3-nitrobenzylidene)piperidine-1-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The nitro group can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Substitution: Sodium methoxide (NaOCH3) in methanol or other nucleophiles under basic conditions.
Major Products Formed:
Reduction: tert-Butyl 4-(3-aminobenzylidene)piperidine-1-carboxylate.
Oxidation: Various oxidized derivatives depending on the specific conditions used.
Substitution: Substituted derivatives with different functional groups replacing the nitro group.
科学的研究の応用
Chemistry: In chemistry, tert-Butyl 4-(3-nitrobenzylidene)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties. Researchers are exploring its use in drug discovery and development, particularly in the design of new therapeutic agents .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique structure makes it valuable for creating polymers, coatings, and other high-performance materials .
作用機序
The mechanism of action of tert-Butyl 4-(3-nitrobenzylidene)piperidine-1-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological effects .
類似化合物との比較
- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
- tert-Butyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate
- tert-Butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate
Uniqueness: tert-Butyl 4-(3-nitrobenzylidene)piperidine-1-carboxylate is unique due to the presence of the nitrobenzylidene group, which imparts distinct chemical and biological properties. This group allows for specific interactions and reactions that are not possible with other similar compounds, making it valuable for specialized applications in research and industry .
特性
分子式 |
C17H22N2O4 |
|---|---|
分子量 |
318.4 g/mol |
IUPAC名 |
tert-butyl 4-[(3-nitrophenyl)methylidene]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H22N2O4/c1-17(2,3)23-16(20)18-9-7-13(8-10-18)11-14-5-4-6-15(12-14)19(21)22/h4-6,11-12H,7-10H2,1-3H3 |
InChIキー |
LVOGJJJPODNUMH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(=CC2=CC(=CC=C2)[N+](=O)[O-])CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(8-Bromodibenzo[b,d]furan-1-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B13992501.png)











